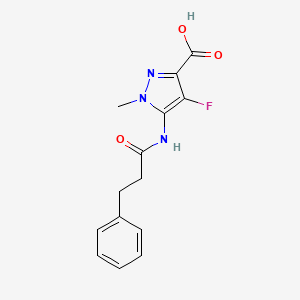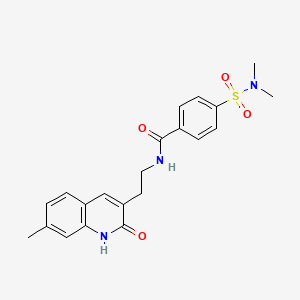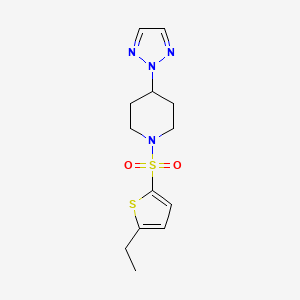
Picolinoylglycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Picolinoylglycine belongs to the class of organic compounds known as N-acyl-alpha amino acids . It has a molecular formula of C8H8N2O3 . The average mass is 180.161 Da and the monoisotopic mass is 180.053497 Da .
Synthesis Analysis
The synthesis of Picolinoylglycine might involve the use of a picoloyl protecting group, which has been found to be a versatile protecting group in carbohydrate chemistry . It can be used for stereocontrolling glycosylations via an H-bond-mediated Aglycone Delivery (HAD) method .Molecular Structure Analysis
The molecular structure of Picolinoylglycine is represented by the molecular formula C8H8N2O3 . The molecular weight is approximately 180.161 Da .Chemical Reactions Analysis
While specific chemical reactions involving Picolinoylglycine are not detailed in the search results, it’s worth noting that chemical reactions in micro- and nano-droplets can be dramatically accelerated . This could potentially apply to reactions involving Picolinoylglycine.Physical And Chemical Properties Analysis
Picolinoylglycine has a molecular formula of C8H8N2O3, an average mass of 180.161 Da, and a monoisotopic mass of 180.053497 Da . Further physical and chemical properties are not detailed in the search results.科学的研究の応用
Chromium Picolinate Supplementation in Diabetes
- Chromium picolinate (CrPic), a nutritional supplement, is shown to have beneficial effects on glycemic control in diabetes. It has been observed to reduce blood glucose, insulin, cholesterol, and triglyceride levels, and reduce requirements for hypoglycemic medication (Broadhurst & Domenico, 2006).
Phenotype and Response to Chromium Supplementation
- Studies suggest that the phenotype of subjects with type 2 diabetes mellitus may determine their clinical response to chromium supplementation. The baseline insulin sensitivity was found to be significantly associated with the clinical response to chromium (Wang et al., 2007).
Synthesis of Unnatural α-Amino Acid Derivatives
- Research into the synthesis of unnatural α-amino acid derivatives, including those involving picolinamide as a directing group, shows applications in medicinal chemistry. These reactions provide access to a variety of phenyl-based amino acid derivatives (Zeng, Nukeyeva, Wang, & Jiang, 2018).
Drug Targeting to the Brain
- Picolinic acid (PA) has been studied for its potential in drug targeting to the brain, particularly its transport along the olfactory pathways. This research is significant for understanding how drugs that have limited ability to pass the blood-brain barrier can be delivered to the brain (Bergström et al., 2002).
Complex Formation with Picolinic Acid and Amino Acids
- Studies on the mixed-ligand complex formation of nickel(II) with picolinic acid and amino acids like glycine and proline provide insights into biochemical interactions and stability of these complexes (Martínez et al., 2016).
Methylcobalamin and Folinic Acid Treatment on Glutathione Redox Status
- Research on the efficacy of methylcobalamin and folinic acid treatment has shown significant improvements in transmethylation metabolites and glutathione redox status, suggesting clinical benefits in certain conditions like autism (James et al., 2009).
Chromium Picolinate and Biotin Supplementation
- The combination of chromium picolinate and biotin has shown improvement in glycemic management and lipid measurements in diabetes, indicating its potential as an adjunctive nutritional therapy (Singer & Geohas, 2006).
将来の方向性
作用機序
Mode of Action
It belongs to the class of organic compounds known as N-acyl-alpha amino acids, which are compounds containing an alpha amino acid bearing an acyl group at its terminal nitrogen atom
Biochemical Pathways
It has been identified as a potential biomarker for retinopathy of prematurity (rop), suggesting it may play a role in metabolic pathways related to this condition .
Pharmacokinetics
As a moderately basic compound
Result of Action
Picolinoylglycine has been identified as a potential biomarker for ROP . This suggests that it may have a role in the metabolic perturbations observed in ROP, which include increased levels of lipids, nucleotides, and carbohydrate metabolites, and lower levels of peptides . .
特性
IUPAC Name |
2-(pyridine-2-carbonylamino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c11-7(12)5-10-8(13)6-3-1-2-4-9-6/h1-4H,5H2,(H,10,13)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYZGNSHBPLAFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Picolinoylglycine | |
CAS RN |
5616-29-5 |
Source


|
| Record name | 2-[(pyridin-2-yl)formamido]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methyl-N-(3-methylphenyl)-4-phenylthiophene-3-sulfonamide](/img/structure/B2746942.png)
![3-(3-methoxyphenyl)-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2746943.png)
![NCGC00385212-01_C52H82O21_Hexopyranose, 1-O-[[10-[[O--6-deoxyhexopyranosyl-(1->4)-O-[pentopyranosyl-(1->3)]hexopyranosyl]oxy]-1,3,4,5,6,6a,6b,7,8,8a,9,10,11,12,12a,12b,13,14b-octadecahydro-6a,6b,9,9,12a-pentamethyl-2-methylene-4a(2H)-picenyl]carbonyl]-](/img/structure/B2746946.png)




![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,6-dimethoxybenzamide](/img/structure/B2746954.png)
![4-[(4-Methylpyrazol-1-yl)methyl]-1-prop-2-ynylpiperidine](/img/structure/B2746955.png)

![5-Methoxy-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol](/img/structure/B2746959.png)


![4-Bromobenzo[d]thiazol-2-amine hydrochloride](/img/structure/B2746965.png)